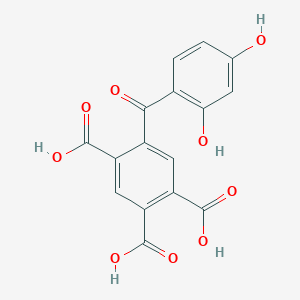![molecular formula C11H16N2O2 B14210730 N-[(2S)-1-Methoxypropan-2-yl]-N'-phenylurea CAS No. 827612-97-5](/img/structure/B14210730.png)
N-[(2S)-1-Methoxypropan-2-yl]-N'-phenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2S)-1-Methoxypropan-2-yl]-N’-phenylurea is an organic compound with a unique structure that combines a methoxypropanol moiety with a phenylurea group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S)-1-Methoxypropan-2-yl]-N’-phenylurea typically involves the reaction of 1-methoxypropan-2-amine with phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and at a temperature range of 0-25°C. The reaction proceeds through the formation of a urea linkage between the amine and isocyanate groups.
Industrial Production Methods
Industrial production of N-[(2S)-1-Methoxypropan-2-yl]-N’-phenylurea may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(2S)-1-Methoxypropan-2-yl]-N’-phenylurea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The urea moiety can be reduced to form amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Electrophiles such as bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
N-[(2S)-1-Methoxypropan-2-yl]-N’-phenylurea has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[(2S)-1-Methoxypropan-2-yl]-N’-phenylurea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[(2S)-1-Methoxypropan-2-yl]-N’-phenylurea: shares structural similarities with other urea derivatives, such as N-phenylurea and N-methyl-N’-phenylurea.
N-[(2S)-1-Methoxypropan-2-yl]-N’-phenylurea: is unique due to the presence of the methoxypropanol moiety, which imparts distinct chemical and biological properties.
Uniqueness
- The methoxypropanol group enhances the solubility and reactivity of the compound.
- The specific stereochemistry (2S) of the methoxypropanol moiety may contribute to its selectivity and potency in biological applications.
Propriétés
Numéro CAS |
827612-97-5 |
|---|---|
Formule moléculaire |
C11H16N2O2 |
Poids moléculaire |
208.26 g/mol |
Nom IUPAC |
1-[(2S)-1-methoxypropan-2-yl]-3-phenylurea |
InChI |
InChI=1S/C11H16N2O2/c1-9(8-15-2)12-11(14)13-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H2,12,13,14)/t9-/m0/s1 |
Clé InChI |
OEZXDVHORFGUPV-VIFPVBQESA-N |
SMILES isomérique |
C[C@@H](COC)NC(=O)NC1=CC=CC=C1 |
SMILES canonique |
CC(COC)NC(=O)NC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R,3S)-2-hydroxy-N-[2-(1H-indol-3-yl)ethyl]-3-methylpentanamide](/img/structure/B14210650.png)
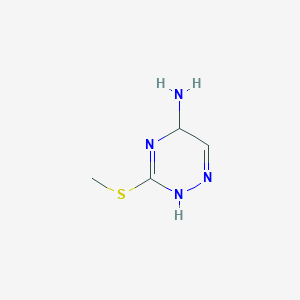
![9-Ethyl-3-(2-{4-[2-(pyridin-4-YL)ethenyl]phenyl}ethenyl)-9H-carbazole](/img/structure/B14210664.png)
![Thiourea, [4-(pentyloxy)-3-(trifluoromethyl)phenyl]-](/img/structure/B14210673.png)
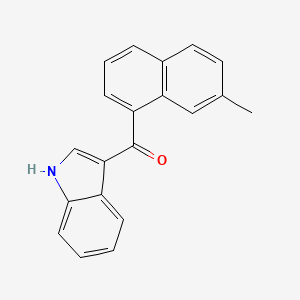
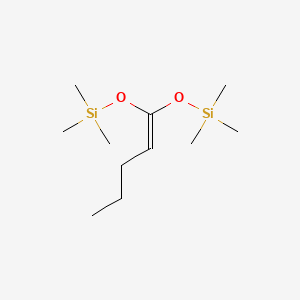
![2-[(2-{[2-(Cyanomethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14210696.png)
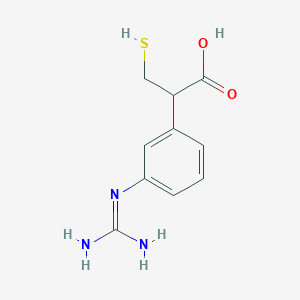
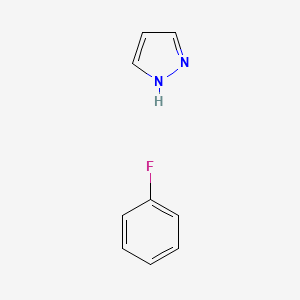
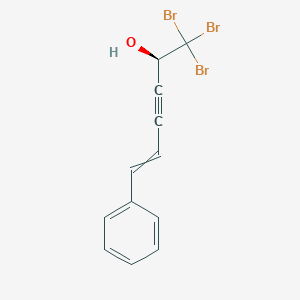

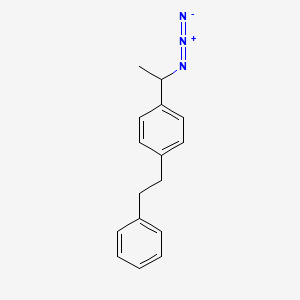
![2-Chloro-5-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}pyridine](/img/structure/B14210724.png)
